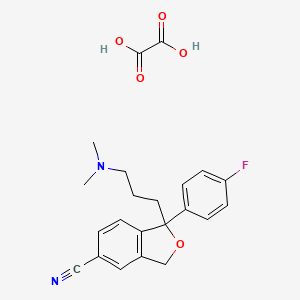

Citalopram oxalate

Descripción

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207559-01-1 | |

| Record name | Citalopram oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Citalopram Oxalate at the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular and cellular mechanisms underpinning the action of citalopram (B1669093) oxalate (B1200264) on the human serotonin (B10506) transporter (SERT). Citalopram, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through high-affinity binding to and inhibition of SERT, thereby modulating serotonergic neurotransmission. This document provides a comprehensive overview of its binding characteristics, the structural basis of its interaction, downstream signaling consequences, and the experimental methodologies used for its characterization.

Primary and Allosteric Inhibition of the Serotonin Transporter

Citalopram's interaction with the serotonin transporter is multifaceted, involving binding to two distinct sites: a primary orthosteric site and a secondary allosteric site. This dual interaction is crucial for its pharmacological profile.

Citalopram is a racemic mixture of two enantiomers: the therapeutically active S-citalopram (escitalopram) and the less potent R-citalopram.[1][2] Escitalopram (B1671245) is recognized as the most selective SSRI available.[3] The primary mechanism of action for citalopram involves the potent and selective inhibition of the serotonin transporter (SERT) protein.[2][4][5] This inhibition prevents the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4] The direct consequence of this action is an increased concentration of serotonin in the synapse, leading to enhanced and prolonged activation of postsynaptic serotonin receptors.[4]

A distinguishing feature of citalopram's mechanism is its interaction with an allosteric binding site on SERT, in addition to the primary (orthosteric) binding site where serotonin binds.[3][6][7][8][9][10] Escitalopram binds to this allosteric site, which modulates the binding at the primary site.[3][6] Specifically, allosteric binding of escitalopram slows its own dissociation rate from the orthosteric site, thereby prolonging the inhibition of serotonin reuptake.[3][6][9]

The R-enantiomer, R-citalopram, is significantly less potent as a serotonin reuptake inhibitor.[2][3] However, it also binds to the allosteric site and can antagonize the action of escitalopram.[3][6][11] This negative interaction from the R-enantiomer may explain why escitalopram can have greater efficacy and a faster onset of action compared to the racemic mixture of citalopram.[3]

X-ray crystallography has provided structural insights into this dual binding mechanism, showing one (S)-citalopram molecule bound at the central, orthosteric site within a cavity formed by transmembrane helices 1, 3, 6, 8, and 10, and a second molecule at an allosteric site in the extracellular vestibule.[12]

Quantitative Analysis of Citalopram-SERT Interaction

The binding affinity and inhibitory potency of citalopram and its enantiomers for the serotonin transporter have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Ligand | Parameter | Value | Species/System | Reference |

| (R/S)-Citalopram | KD | 2.1 ± 0.1 nM | Human SERT (wild-type) | [12] |

| (R/S)-Citalopram | KD | 1.9 ± 0.3 nM | Human SERT (ts2 variant) | [12] |

| (R/S)-Citalopram | KD | 2.9 ± 0.5 nM | Human SERT (ts3 variant) | [12] |

| S-Citalopram | EC50 (Allosteric effect) | 3.6 ± 0.4 µM | Human SERT | [13] |

| R-Citalopram | EC50 (Allosteric effect) | 19.4 ± 2.3 µM | Human SERT | [13] |

| R-Citalopram | EC50 (Association attenuation of Escitalopram) | 94 ± 18 nM | Human SERT | [14] |

| S-Citalopram | In vitro inhibition of 5-HT uptake | 167-fold more potent than R-enantiomer | In vitro system | [2][5] |

| S-demethylcitalopram | In vitro inhibition of 5-HT uptake | 6.6-fold more potent than R-enantiomer | In vitro system | [2][5] |

| Citalopram | IC50 (hERG block) | 3.97 µM | hERG channel assay | [15] |

Signaling Pathways and Downstream Effects

The inhibition of serotonin reuptake by citalopram initiates a cascade of neuroadaptive changes. The immediate effect is an increase in synaptic serotonin levels. Over time, this leads to significant alterations in the serotonergic system.

Citalopram's downstream signaling cascade.

Chronic administration of escitalopram leads to a downregulation of presynaptic 5-HT1A autoreceptors.[16] This desensitization is thought to contribute to the therapeutic effects by reducing the negative feedback on serotonin release. Furthermore, long-term treatment may result in an increased expression of brain-derived neurotrophic factor (BDNF), which is implicated in neurogenesis and synaptic plasticity, potentially counteracting the neuronal atrophy associated with depression.[16]

Experimental Protocols and Methodologies

The characterization of citalopram's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki or KD) of citalopram for SERT.

-

Objective: To quantify the affinity of a ligand for a receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells transiently or stably expressing human SERT (e.g., COS-7 or HEK293 cells) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---citalopram) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (citalopram).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

[3H]S-citalopram Dissociation Rate Assay

This assay is used to investigate the allosteric effects of compounds on the binding of S-citalopram to the primary site.

-

Objective: To measure the rate at which [3H]S-citalopram dissociates from SERT and how this is affected by allosteric modulators.

-

Methodology:

-

Pre-incubation: Cell membranes expressing SERT are pre-incubated with [3H]S-citalopram to allow for binding equilibrium.

-

Dissociation Initiation: Dissociation is initiated by a large dilution of the incubation mixture. Simultaneously, a high concentration of an allosteric modulator (e.g., S-citalopram or R-citalopram) and a compound to prevent re-association (e.g., paroxetine) are added.

-

Time Course Sampling: Aliquots are taken at various time points, and the amount of bound radioligand is determined by filtration.

-

Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a mono-exponential decay function. A slower dissociation rate in the presence of the modulator indicates a positive allosteric effect.[13]

-

Workflow for a dissociation rate assay.

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of citalopram to block the transport of serotonin into cells.

-

Objective: To determine the potency (IC50) of a compound in inhibiting serotonin reuptake.

-

Methodology:

-

Cell Culture: Cells expressing SERT are cultured in appropriate plates.

-

Pre-incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test compound (citalopram).

-

Addition of Radiolabeled Serotonin: A fixed concentration of [3H]serotonin is added to initiate uptake.

-

Termination of Uptake: After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular [3H]serotonin is measured by scintillation counting.

-

Data Analysis: The concentration of the inhibitor that reduces serotonin uptake by 50% (IC50) is calculated.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of living animals, providing a direct assessment of the in vivo effects of citalopram.

-

Objective: To measure changes in extracellular serotonin concentrations in specific brain regions following drug administration.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Small molecules, including serotonin, from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: Citalopram is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The concentration of serotonin in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: An increase in extracellular serotonin levels following citalopram administration demonstrates in vivo SERT inhibition.

-

Conclusion

The mechanism of action of this compound at the serotonin transporter is a well-defined process centered on the potent and selective inhibition of serotonin reuptake. Its unique interaction with both a primary orthosteric site and a low-affinity allosteric site on SERT, particularly the stereospecific effects of its S-enantiomer, escitalopram, contributes to its therapeutic efficacy. The immediate consequence of SERT inhibition is an elevation of synaptic serotonin, which over time, triggers a series of neuroadaptive changes, including alterations in receptor sensitivity and neurotrophic factor expression, ultimately leading to its antidepressant and anxiolytic effects. The combination of binding assays, functional studies, and in vivo methodologies has been instrumental in elucidating this complex mechanism, providing a solid foundation for the rational design of future therapeutics targeting the serotonergic system.

References

- 1. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Esthis compound? [synapse.patsnap.com]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proquest.com [proquest.com]

- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Escitalopram - Wikipedia [en.wikipedia.org]

Neuroprotective Effects of Citalopram Oxalate: An In-Vitro Technical Guide

This technical guide provides an in-depth analysis of the neuroprotective effects of Citalopram (B1669093) oxalate (B1200264) observed in various in vitro models. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the cellular and molecular mechanisms underlying Citalopram's potential neuroprotective properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the implicated signaling pathways.

Executive Summary

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), has been investigated beyond its antidepressant effects for its potential role in neuroprotection. In vitro studies are crucial in elucidating the direct cellular and molecular mechanisms of action. This guide consolidates findings from multiple studies, revealing that Citalopram oxalate may confer neuroprotection through various mechanisms, including the modulation of amyloid precursor protein (APP) processing, enhancement of mitochondrial function, and promotion of neuronal differentiation and survival. The following sections provide a detailed examination of the quantitative data, experimental designs, and the intricate signaling pathways involved.

Quantitative Data Summary

The neuroprotective effects of Citalopram have been quantified across several in vitro studies. The data below is collated from research on neuronal-like cell differentiation, Alzheimer's disease models, and neuroblastoma cell lines.

Table 1: Effects of Citalopram on Neuronal-like Cell Differentiation and Survival

| Cell Line | Treatment | Concentration | Duration | Outcome | Quantitative Result | Reference |

| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | Cell Death Rate | Decreased compared to control | [1][2] |

| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | Cumulative Population Doubling Level | Significantly increased compared to control | [1][2] |

| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | BrdU Incorporation | Elevated compared to control | [1][2] |

| Human Embryonic Stem Cells (hESCs) | Citalopram | 50, 100, 200, 400 nM | 13 days | Neuronal Differentiation | Subtly enhanced | [3][4] |

Table 2: Effects of Citalopram on APP Processing and Related Gene Expression in Alzheimer's Disease Models

| Cell Line/Model | Treatment | Concentration(s) | Duration | Parameter | Quantitative Result (Fold Change vs. Control/Untreated) | Reference |

| PSEN1 iPSC-derived neurons | Citalopram | 0.8 µM, 5 µM, 10 µM | 44 days | ADAM10 Activity | 3.36 (0.8 µM), 3.32 (5 µM), 3.44 (10 µM) | [5] |

| PSEN1 iPSC-derived neurons | Citalopram | 0.8 µM | 44 days | sAβPPα Secretion | 2.15 | [5] |

| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | ADAM10 mRNA | Increased by 4.3-fold in treated vs. untreated APP mice model | [6] |

| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | APP mRNA | Reduced by 3.4-fold in treated vs. untreated APP mice model | [6] |

| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | BACE1 mRNA | Reduced by 2.3-fold in treated vs. untreated APP mice model | [6] |

Table 3: Effects of Citalopram on Mitochondrial Biogenesis and Dynamics in an Alzheimer's Disease Model (mAPP-HT22 cells)

| Parameter Category | Gene/Protein | Quantitative Result (mRNA Fold Change in Citalopram-treated vs. untreated mAPP-HT22 cells) | Reference |

| Mitochondrial Biogenesis | PGC1α | +3.1 | [7] |

| Nrf1 | +2.3 | [7] | |

| Nrf2 | +2.3 | [7] | |

| TFAM | +3.1 | [7] | |

| Mitochondrial Dynamics (Fission) | Drp1 | Reduced | [7] |

| Fis1 | Reduced | [7] | |

| Mitochondrial Dynamics (Fusion) | Mfn1 | Increased | [7] |

| Mfn2 | Increased | [7] | |

| Opa1 | Increased | [7] |

Table 4: Cytotoxic Effects of Citalopram on Neuroblastoma Cell Lines

| Cell Line | Concentration (µM) | Result (% Cell Viability) | Reference |

| Kelly | 100 | 64% | [8] |

| 125 | 9% | [8] | |

| 150 | 0% | [8] | |

| SH-SY5Y | 100 | 17% | [8] |

| 125 | 1% | [8] | |

| IMR32 | >50 | Significantly decreased | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Citalopram's neuroprotective effects.

Cell Culture and Neuronal Differentiation of hESCs

-

Cell Line: Human embryonic stem cells (HS360).[3]

-

Seeding: 70,000 cells/well were seeded in Geltrex pre-coated 12-well plates.[3]

-

Differentiation Protocol: Cells were differentiated for 13 days.[3]

-

Treatment: From Day 1, cells were exposed to media only (control) or media containing Citalopram at concentrations of 50, 100, 200, or 400 nM. Media was changed daily.[3]

-

Analysis: Samples were collected for multi-omics analyses at Day 0, 6, 10, and 13 to assess gene expression and DNA methylation.[3]

In Vitro Model of Alzheimer's Disease using iPSC-derived Neurons

-

Cell Lines: Control and PSEN1 mutation (L286V, A246E, M146L) iPSC-derived neurons.[5]

-

Treatment: Neurons were treated with Citalopram at concentrations of 0.8 µM, 5 µM, and 10 µM for 45 days.[5]

-

Assays:

-

ADAM10 Activity: Measured to assess non-amyloidogenic AβPP processing.[5]

-

Aβ Generation: Aβ1-40 and Aβ1-42 levels were measured in spent media.[5]

-

Oxidative Stress: Cellular redox status was evaluated, including superoxide (B77818) generation.[5]

-

Cytotoxicity Assay in Neuroblastoma Cell Lines

-

Cell Lines: Kelly, SH-SY5Y, and IMR32 human neuroblastoma cell lines.[8]

-

Treatment: Cells were treated with varying concentrations of Citalopram (ranging from 50 µM to 150 µM).[8]

-

Assay: Cell viability was assessed to determine the cytotoxic effects of Citalopram. The specific viability assay (e.g., MTT, XTT) is not detailed in the provided abstract but is a standard method.[8]

Signaling Pathways and Visualizations

Citalopram's neuroprotective effects are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Citalopram's Influence on APP Processing

Citalopram has been shown to favorably modulate the processing of amyloid-β precursor protein (AβPP) away from the amyloidogenic pathway. It promotes the non-amyloidogenic pathway by increasing the activity of α-secretase (ADAM10).[5]

Experimental Workflow for Neuronal Differentiation

The following diagram outlines the workflow for studying the effects of Citalopram on the neuronal differentiation of human embryonic stem cells.

Citalopram's Impact on Mitochondrial Homeostasis in Alzheimer's Disease Models

In cellular models of Alzheimer's disease, Citalopram has been observed to restore mitochondrial homeostasis by promoting biogenesis and shifting the balance of mitochondrial dynamics from fission towards fusion.[7]

Conclusion

The in vitro evidence presented in this technical guide strongly suggests that this compound possesses neuroprotective properties that are multifaceted. Its ability to promote non-amyloidogenic AβPP processing, enhance mitochondrial biogenesis and dynamics, and support neuronal differentiation and survival underscores its potential as a therapeutic agent beyond its primary use as an antidepressant. While these in vitro findings are promising, further research is warranted to fully elucidate the signaling cascades and to translate these findings into clinically relevant applications for neurodegenerative diseases. The cytotoxic effects observed at higher concentrations in neuroblastoma cell lines also highlight the importance of dose-dependent studies in determining the therapeutic window for neuroprotection.

References

- 1. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression [frontiersin.org]

- 5. The effect of citalopram treatment on amyloid-β precursor protein processing and oxidative stress in human hNSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of citalopram and escitalopram on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]

Citalopram Oxalate's Role in Modulating Neuroinflammation: A Technical Guide

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical factor in the pathogenesis of a wide range of neurological and psychiatric disorders, including depression, Alzheimer's disease, Parkinson's disease, and stroke. This process is primarily mediated by glial cells, particularly microglia and astrocytes, which, when activated, release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While initially a protective mechanism, chronic or excessive neuroinflammation can lead to neuronal damage and contribute to disease progression. Selective serotonin (B10506) reuptake inhibitors (SSRIs), such as citalopram (B1669093), are first-line treatments for depression. Emerging evidence strongly suggests that their therapeutic effects extend beyond monoamine modulation to include potent anti-inflammatory and immunomodulatory properties.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanisms through which citalopram oxalate (B1200264) modulates neuroinflammatory processes, targeting researchers, scientists, and professionals in drug development.

Core Mechanism: Attenuation of Microglial Activation

The primary cellular target for citalopram's anti-inflammatory action in the CNS is the microglia, the resident immune cells of the brain.[1][2] In response to pathological stimuli, such as lipopolysaccharide (LPS) or ischemic injury, microglia transition to a pro-inflammatory M1 phenotype, releasing neurotoxic factors.[2] Citalopram has been demonstrated to suppress this activation and promote a shift towards the anti-inflammatory and neuroprotective M2 phenotype.[2]

Several studies have shown that citalopram significantly decreases the release of pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from activated microglia.[1][6] Furthermore, citalopram and its active S-enantiomer, escitalopram (B1671245), have been found to down-regulate M1 activation markers while up-regulating M2 markers at both the mRNA and protein levels in murine BV2 microglial cells and primary microglia.[2] This modulation of microglial polarization is a key mechanism underlying its neuroprotective effects.

Data Presentation: Quantitative Effects of Citalopram on Inflammatory Markers

The following tables summarize the quantitative findings from key studies investigating citalopram's effects on neuroinflammatory markers.

Table 1: In Vitro Studies on Citalopram's Anti-inflammatory Effects

| Model System | Inflammatory Stimulus | Citalopram Concentration | Measured Marker | Result | Reference |

| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | TNF-α (mRNA & Protein) | Significant Inhibition | [7] |

| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | IL-1β (mRNA & Protein) | Significant Inhibition | [7] |

| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | p-p38 MAPK | Significant Inhibition | [7] |

| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | p-JNK | Significant Inhibition | [7] |

| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) | Decreased Release | [1][6] |

| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | TNF-α | Decreased Release | [1][6] |

| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | IL-1β | Decreased Release | [1][6] |

| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Glutamate (B1630785) & D-serine | Decreased Release | [1][6] |

| Human Whole Blood Assay | anti-CD3 & anti-CD40 Abs | Therapeutic Conc. | IL-1β, IL-6, TNF-α, IL-22 | Increased Production | [8] |

Note: Some studies report conflicting data. For example, an in vitro study using human whole blood showed citalopram increased certain pro-inflammatory cytokines, which contrasts with findings from murine microglial cell lines.[8] This highlights potential differences between experimental systems and species.

Table 2: In Vivo Studies on Citalopram's Anti-inflammatory Effects

| Animal Model | Condition | Citalopram Dosage | Measured Effect | Result | Reference |

| MacGreen Mice | Ischemic Stroke (MCAO) | 10 mg/kg/day for 28 days | Monocyte/Macrophage Density | Decreased | [9][10][11] |

| MacGreen Mice | Ischemic Stroke (MCAO) | 10 mg/kg/day for 28 days | White Matter Integrity | Increased | [9][10] |

| Rats | Cold-Restraint Stress | 0.1 mg/kg for 21 days | NF-κB Expression (Hippocampus & Amygdala) | Mitigated Increase | [12] |

| C57BL/6 Mice | Parkinson's Model (6-OHDA) | Not Specified | Microglia & Astrocyte Activation | Mitigated | [13] |

Signaling Pathways Modulated by Citalopram

Citalopram exerts its anti-inflammatory effects by intervening in several key intracellular signaling cascades that regulate the inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptors are crucial pattern recognition receptors in the innate immune system. TLR4, in particular, recognizes bacterial LPS, triggering a potent inflammatory response. Several SSRIs, including citalopram, have been shown to inhibit TLR signaling.[5][14] By interfering with this upstream pathway, citalopram can prevent the activation of downstream inflammatory cascades.

Caption: Citalopram inhibits the TLR4-mediated inflammatory cascade.

MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central downstream effectors of TLR4 activation. Citalopram has been shown to directly inhibit the phosphorylation of p38 MAPK and JNK, two key kinases in the MAPK family.[7] This inhibition prevents the activation of transcription factors that drive the expression of pro-inflammatory genes. Additionally, repeated citalopram treatment has been observed to mitigate stress-induced increases in NF-κB expression in the hippocampus and amygdala.[12]

Microglial Polarization: M1 to M2 Shift

Microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory/pro-resolution M2 state. Citalopram and escitalopram facilitate a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype, thereby reducing the production of inflammatory cytokines and promoting tissue repair.[2]

Caption: Citalopram shifts microglial polarization from M1 to M2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.

Protocol 1: In Vitro Microglial Activation Assay

This protocol is based on methodologies used to study citalopram's effect on LPS-stimulated BV2 microglial cells.[7]

-

Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Citalopram Pretreatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA). Once confluent, the culture medium is replaced with serum-free medium. Cells are pretreated with citalopram oxalate (e.g., 20 µmol/L) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

-

Inflammatory Stimulation: Following pretreatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period to induce an inflammatory response.

-

Endpoint Analysis:

-

qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-1β) relative to a housekeeping gene (e.g., GAPDH).

-

ELISA: Cell culture supernatants are collected, and the concentrations of secreted proteins (e.g., TNF-α, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot: Cell lysates are prepared to analyze the phosphorylation status of signaling proteins (e.g., p-p38, p-JNK). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Protocol 2: In Vivo Ischemic Stroke Model

This protocol is based on the methodology for inducing stroke in mice to study the neuroprotective effects of citalopram.[9][10][11]

-

Animal Model: MacGreen mice, which express enhanced green fluorescent protein (eGFP) in monocyte and macrophage populations, are used to visualize inflammation.

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Mice are anesthetized.

-

A midline neck incision is made, and the common carotid artery is exposed.

-

A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 45 minutes).

-

The filament is then withdrawn to allow reperfusion.

-

-

Drug Administration:

-

Beginning at a subacute phase post-stroke (e.g., 3 days), mice receive daily intraperitoneal injections of citalopram (e.g., 10 mg/kg/day) or saline vehicle for a specified duration (e.g., 28 days).

-

-

Behavioral Assessment: Sensorimotor function is assessed at multiple time points post-stroke using tests such as the staircase test, which measures skilled forepaw reaching and grasping.

-

Histological and Immunohistochemical Analysis:

-

At the study endpoint (e.g., 9 weeks), animals are euthanized, and brains are perfused and collected.

-

Brain sections are prepared and stained to quantify lesion volume.

-

Immunohistochemistry is performed using antibodies against relevant markers (e.g., eGFP for monocytes/macrophages) to evaluate the extent of inflammation and cellular infiltration in the ischemic region.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the anti-inflammatory properties of citalopram.

References

- 1. Repurposing psychiatric medicines to target activated microglia in anxious mild cognitive impairment and early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoxetine and S-citalopram inhibit M1 activation and promote M2 activation of microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citalopram suppresses thymocyte cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Strategies for Treatment of Inflammation-related Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoxetine and citalopram exhibit potent antiinflammatory activity in human and murine models of rheumatoid arthritis and inhibit toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoxetine and citalopram decrease microglial release of glutamate and D-serine to promote cortical neuronal viability following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Immune regulatory effect of citalopram on microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Delayed citalopram administration reduces brain inflammation and enhances skilled motor function after ischaemic stroke in ‘MacGreen’ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delayed citalopram administration reduces brain inflammation and enhances skilled motor function after ischaemic stroke in 'MacGreen' mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Citalopram protects against cold-restraint stress-induced activation of brain-derived neurotrophic factor and expression of nuclear factor kappa-light-chain-enhancer of activated B cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Escitalopram moderately outperforms citalopram towards anti-neuroinflammation and neuroprotection in 6-hydroxydopamine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antidepressants normalize elevated Toll-like receptor profile in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Citalopram Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the therapeutic effects of citalopram are not immediate and are believed to involve complex downstream neuroadaptive changes. This technical guide provides a comprehensive overview of the key intracellular signaling pathways modulated by citalopram oxalate (B1200264), focusing on the cyclic adenosine (B11128) monophosphate (cAMP), brain-derived neurotrophic factor (BDNF)-TrkB, and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) cascades. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to facilitate further investigation into the molecular underpinnings of citalopram's therapeutic action.

Introduction

Citalopram oxalate is a racemic bicyclic phthalane derivative that potently and selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron.[1][2][3] This inhibition leads to an acute increase in the concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.[1] While this is the initial pharmacological action, the delayed onset of therapeutic effects, typically observed after several weeks of treatment, suggests that long-term neuroplastic changes are crucial.[1] These adaptations are mediated by a cascade of intracellular signaling events that alter gene expression, protein synthesis, and neuronal function. This guide delves into the core downstream signaling pathways affected by citalopram, providing a technical framework for understanding its broader molecular impact.

Core Signaling Pathways

The downstream effects of citalopram are multifaceted. The initial increase in synaptic serotonin triggers a series of events, primarily through the activation of various 5-HT receptor subtypes. This activation converges on several key intracellular signaling pathways, most notably the cAMP, BDNF-TrkB, and ERK/MAPK pathways. These pathways are intricately linked and play crucial roles in neuroplasticity, cell survival, and mood regulation.

cAMP Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system involved in numerous cellular processes. In the context of citalopram's action, increased serotonin levels lead to the activation of G-protein coupled receptors (GPCRs), which in turn modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[4][5]

The binding of serotonin to its receptors can either stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase. The net effect of citalopram is an overall increase in cAMP signaling in specific brain regions.[4][6] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7]

References

- 1. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of region-specific changes in gene expression upon treatment with citalopram and desipramine reveals temporal dynamics in response to antidepressant drugs at the transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The differential regulation of BDNF and TrkB levels in juvenile rats after four days of escitalopram and desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of citalopram against the attenuation of the alpha 1-potentiation of cAMP formation in Fischer 344 strain rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP Signaling in Brain is Decreased in Unmedicated Depressed Patients and Increased by Treatment with a Selective Serotonin Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

- 7. Adenylyl cyclase-cyclicAMP signaling in mood disorders: Role of the crucial phosphorylating enzyme protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

The Neurogenic Effects of Citalopram Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Citalopram (B1669093) oxalate, a selective serotonin (B10506) reuptake inhibitor (SSRI), on adult neurogenesis. Chronic administration of citalopram has been shown to induce neuroplastic changes, including the formation of new neurons (neurogenesis), particularly in the hippocampus, a brain region critical for mood regulation and cognitive function.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Quantitative Effects of Citalopram on Neurogenesis

Citalopram treatment has been demonstrated to modulate the expression of various genes and markers associated with different stages of neurogenesis. The following tables summarize the quantitative findings from several key studies.

Gene Expression Changes in a Mouse Model of Alzheimer's Disease

Animal Model: 12-month-old APP transgenic mice and Wild-Type (WT) mice. Treatment: Citalopram (20 mg/kg body weight) for 2 months. Methodology: Quantitative RT-PCR analysis of cortical tissues.

| Gene | Marker Type | Change in APP Mice vs. WT Mice (untreated) | Change in Citalopram-treated APP Mice vs. Untreated APP Mice | Reference |

| BDNF | Neurotrophin | ↓ 3.1-fold (P = 0.05) | ↑ 2.4-fold (P = 0.05) | [2] |

| DCX | Immature Neurons | ↓ 3.9-fold | ↑ 5.2-fold | [2] |

| NeuN1 | Mature Neurons | ↓ 2.1-fold | ↑ 1.8-fold | [2] |

| CLBN | Not Specified | ↓ 3.3-fold | ↑ 2.8-fold | [2] |

Table 1: Citalopram's effect on neurogenesis-related gene expression in an Alzheimer's disease mouse model. Data indicates that citalopram treatment can reverse the downregulation of key neurogenic genes observed in this disease model.

Effects on Cell Proliferation and Survival in Human and Rodent Models

The impact of citalopram on the proliferation and survival of new neurons is a critical aspect of its neurogenic properties.

| Experimental Model | Treatment Details | Measured Outcome | Quantitative Change | Reference |

| Adult Rat Hippocampus | Chronic antidepressant treatment | Increased number of BrdU-labeled cells | Significant increase | [3] |

| Wild-type mice | 21 days of Citalopram | Survival of newly generated cells in the dentate gyrus | Significant increase | [4][5] |

| Human Bone Marrow Mesenchymal Stem Cells | Retinoic acid + Citalopram | Percentage of BrdU-positive cells at day 7 | 56% (significantly increased compared to retinoic acid alone) | [6] |

| Human Bone Marrow Mesenchymal Stem Cells | Retinoic acid + Citalopram | Percentage of BrdU-positive cells at day 14 | 62% (significantly increased compared to retinoic acid alone) | [6] |

| MRL/MpJ mice | Citalopram (5 mg/kg/day for 21 days) | Hippocampal cell proliferation (BrdU labeling) | Increased | [7] |

| C57Bl/6J mice | Citalopram (5 mg/kg/day for 21 days) | Hippocampal cell proliferation (BrdU labeling) | No significant change | [7] |

Table 2: Summary of Citalopram's effects on neural progenitor cell proliferation and survival across different experimental models.

Key Signaling Pathways in Citalopram-Induced Neurogenesis

Citalopram is understood to influence neurogenesis through several interconnected signaling pathways. The primary mechanism involves the potentiation of serotonergic activity, which in turn modulates neurotrophic factors and other signaling cascades.

Serotonin-BDNF-TrkB Signaling Pathway

A central hypothesis suggests that the therapeutic effects of SSRIs are mediated by their ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF).[8] Chronic citalopram administration enhances the expression of BDNF, which then activates its receptor, Tyrosine kinase receptor B (TrkB).[8] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, growth, and plasticity.[8] However, some studies suggest that the pro-neurogenic effects of citalopram may not be solely explained by changes in hippocampal BDNF protein concentrations, indicating the involvement of other mechanisms.[4][5][9]

Wnt Signaling Pathway

Chronic administration of SSRIs, including citalopram, has been shown to influence the expression of multiple components of the Wnt signaling pathway in the hippocampus.[10] The canonical Wnt/β-catenin pathway is a key regulator of the balance between neural stem cell self-renewal and neuronal differentiation in the adult dentate gyrus.[10] By modulating this pathway, citalopram can promote neurogenesis.

Experimental Protocols for Assessing Neurogenesis

Investigating the effects of citalopram on neurogenesis involves a variety of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Animal Models and Drug Administration

-

Animals: Adult male mice (e.g., C57BL/6J, MRL/MpJ) or rats (e.g., Sprague-Dawley) are commonly used.[7][11] Transgenic models, such as APP mice for Alzheimer's disease research, are also employed.[2][12]

-

Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Citalopram is often administered via intraperitoneal (i.p.) injection or through osmotic mini-pumps for continuous infusion.[7] Dosages in rodent studies typically range from 5 to 50 mg/kg/day.[7][13] Treatment duration is a critical factor, with chronic administration (e.g., 14-28 days) being necessary to observe significant effects on neurogenesis.[3]

In Vitro Cell Culture Models

-

Cell Lines: Human embryonic stem cells (hESCs), human hippocampal progenitor cells, and bone marrow-derived mesenchymal stem cells (MSCs) are utilized to study the direct effects of citalopram on neuronal differentiation and proliferation.[6][14][15][16]

-

Differentiation Protocols: Cells are cultured in specific media to induce neuronal differentiation. Citalopram is added to the culture medium at various concentrations (e.g., 50-400 nM) for a defined period (e.g., 10-14 days).[6][14][15]

Immunohistochemistry for Neurogenesis Markers

Immunohistochemistry (IHC) is a primary method for visualizing and quantifying different stages of neurogenesis within brain tissue.

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose (B13894) solution.

-

Coronal sections (e.g., 40 µm thick) of the hippocampus are cut using a cryostat or vibratome.

-

-

Immunostaining:

-

Antigen Retrieval: Sections may be pre-treated (e.g., with heated citrate (B86180) buffer) to unmask epitopes.

-

Blocking: Non-specific binding is blocked using a solution containing normal serum (e.g., goat or donkey serum) and a detergent like Triton X-100 in PBS.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific markers of neurogenesis. Common markers include:

-

BrdU (5-bromo-2'-deoxyuridine): A thymidine (B127349) analog that incorporates into the DNA of dividing cells. Requires a DNA denaturation step (e.g., with HCl) for antibody access.[17]

-

Ki-67: An endogenous marker of cell proliferation.[17]

-

Doublecortin (DCX): A microtubule-associated protein expressed in migrating neuroblasts and immature neurons.[2][17]

-

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

Counterstaining and Mounting: Sections are often counterstained with a nuclear dye like DAPI, mounted on slides, and coverslipped with an anti-fading mounting medium.

-

-

Microscopy and Quantification:

-

Images are captured using a confocal or fluorescence microscope.

-

The number of labeled cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus is quantified, often using stereological methods to ensure unbiased counting.[17]

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes related to neurogenesis (e.g., BDNF, DCX, NeuN).[2]

-

RNA is extracted from hippocampal tissue.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

-

-

Western Blotting: This method is used to quantify the protein levels of markers like BDNF, TrkB, and others.

-

Protein lysates are prepared from hippocampal tissue.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against the proteins of interest, followed by secondary antibodies conjugated to an enzyme for detection.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of citalopram on hippocampal neurogenesis.

References

- 1. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 2. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus | Journal of Neuroscience [jneurosci.org]

- 4. Alterations in BDNF Protein Concentrations in the Hippocampus do not Explain the Pro-Neurogenic Effect of Citalopram on Adult Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdc-berlin.de [mdc-berlin.de]

- 6. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Citalopram Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression [frontiersin.org]

- 16. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for systematic review and meta-analysis of the evidence linking hippocampal neurogenesis to the effects of antidepressants on mood and behaviour - PMC [pmc.ncbi.nlm.nih.gov]

Citalopram Oxalate's Impact on Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic effects are primarily attributed to the modulation of serotonergic neurotransmission. However, a growing body of evidence suggests that the neurotrophic hypothesis of depression, which posits that antidepressants exert their effects by influencing neuronal plasticity, is a critical component of their mechanism of action. Central to this hypothesis is the Brain-Derived Neurotrophic Factor (BDNF), a key signaling protein that promotes neuronal survival, differentiation, and synaptic plasticity.[1][2] Impaired brain plasticity is considered a cornerstone in the pathophysiology of Major Depressive Disorder (MDD), and preclinical and clinical studies have consistently investigated the link between citalopram administration and changes in BDNF levels.[1][2][3][4]

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the impact of citalopram oxalate (B1200264) on BDNF. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows involved.

Core Signaling Pathways: Citalopram's Influence on BDNF

The therapeutic action of citalopram is believed to extend beyond simple serotonin reuptake inhibition to the intricate regulation of intracellular signaling cascades that govern BDNF expression and activity. The primary mechanism involves the activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB).

-

Classical (Indirect) Pathway: Chronic administration of SSRIs like citalopram increases synaptic serotonin levels. This leads to the activation of downstream signaling pathways that converge on the transcription factor cAMP response element-binding protein (CREB).[3][5] Activated (phosphorylated) CREB binds to the cAMP response element (CRE) on the BDNF gene, thereby upregulating its transcription and subsequent protein synthesis.[5][6] The synthesized BDNF is then released into the synaptic cleft, where it binds to and activates its high-affinity receptor TrkB.[4][7] This activation triggers multiple intracellular cascades, including the Phospholipase C-gamma 1 (PLCγ1) pathway, which is crucial for neuronal plasticity.[8]

-

Novel (Direct) Pathway: Recent groundbreaking research suggests a more direct mechanism. Antidepressants, including SSRIs, have been shown to directly bind to the transmembrane domain of the TrkB receptor.[9][10] This binding allosterically modulates the receptor, facilitating and potentiating the signaling induced by BDNF.[9][10] This direct action may explain the rapid, plasticity-promoting effects observed with some antidepressant treatments.[9]

Quantitative Data Presentation

The effect of citalopram and its active enantiomer, escitalopram (B1671245), on BDNF levels has been quantified in numerous preclinical and clinical studies. The findings, while generally supportive of the neurotrophic hypothesis, show variability based on model system, treatment duration, and analytical methodology.

Table 1: Summary of Preclinical Studies on Citalopram/Escitalopram and BDNF

| Study/Reference | Animal Model | Drug & Dosage | Treatment Duration | Brain Region | Measurement Method | Key Quantitative Finding |

| Russo-Neustadt et al., 2004[11] | Adult Male Sprague-Dawley Rats | Citalopram (10 mg/kg/day) | 2 days | Hippocampus (CA2) | In situ hybridization | Significant increase in BDNF mRNA. |

| Russo-Neustadt et al., 2004[11] | Adult Male Sprague-Dawley Rats | Citalopram (10 mg/kg/day) + Exercise | 14 days | Hippocampus (CA4, DG) | In situ hybridization | Significant increase in BDNF mRNA. |

| Hellweg et al., 2009[12] | Adult Male Wistar Rats (Chronic Social Stress Model) | Escitalopram (5 mg/kg/day) | 5 weeks | Cortex (Left & Right) | Fluorometric two-site ELISA | Reversed a ~twofold stress-induced increase in BDNF protein. |

| Alboni et al., 2010[13] | Adult Male Sprague-Dawley Rats | Escitalopram (10 mg/kg/day) | 7 days | Prefrontal Cortex | Western Blot | Increased levels of Pro-BDNF. |

| Alboni et al., 2010[13] | Adult Male Sprague-Dawley Rats | Escitalopram (10 mg/kg/day) | 21 days | Hippocampus | Western Blot / RT-PCR | Decreased CREB/BDNF signaling. |

| Guo et al., 2020[14] | Adult Sprague-Dawley Rats (OCD Model) | Escitalopram | Not Specified | Brain Tissue | Western Blot | Significantly increased BDNF protein levels compared to the model group (P < 0.05).[14] |

| Lee et al., 2018[15] | Gerbils (Transient Cerebral Ischemia Model) | Escitalopram (20 mg/kg pre-treatment) | 7 days | Hippocampus (CA1) | Immunohistochemistry | Significantly increased BDNF protein levels in the ischemic region compared to vehicle.[15] |

DG: Dentate Gyrus

Table 2: Summary of Clinical Studies on Citalopram/Escitalopram and BDNF

| Study/Reference | Patient Population | Drug & Dosage | Treatment Duration | Sample Type | Measurement Method | Key Quantitative Finding |

| Aydemir et al., 2006[16] | 20 women with MDD | Escitalopram | 6 weeks | Serum | ELISA | Led to an increase in serum BDNF levels.[16] |

| Matrisciano et al., 2009[16] | 21 depressed patients | Escitalopram | 24 weeks | Serum | ELISA | Did not induce an increase in serum BDNF levels, unlike other antidepressants.[16] |

| Dell'Osso et al., 2013[17] | 5 elderly naive patients with MDD | Escitalopram | 2 months | Serum | ELISA | Significant increase in serum BDNF from 11.5 ± 0.6 ng/ml to 16.0 ± 2.7 ng/ml (p < 0.05).[17] |

| Knorr et al., 2015[18] | 80 healthy first-degree relatives of patients with depression | Escitalopram (10 mg/day) | 4 weeks | Whole Blood | ELISA / RT-PCR | No statistically significant difference in BDNF levels or mRNA expression compared to placebo.[18] |

| Hauck et al., 2012[16] | 16 male subjects with chronic PTSD | Escitalopram (5–20 mg/day) | 12 weeks | Serum | ELISA | Virtually no change in BDNF levels over time, but lower mean BDNF was associated with greater symptom improvement.[16] |

Experimental Protocols

Accurate quantification of BDNF is critical for reproducible research. Methodologies vary between preclinical and clinical studies due to the different sample matrices.

Protocol 1: Quantification of BDNF in Rodent Brain Tissue

This protocol provides a generalized workflow for measuring BDNF protein levels in brain tissue via Western Blot, synthesized from common laboratory practices.[14][19]

-

Tissue Collection and Homogenization:

-

Euthanize the animal according to approved ethical guidelines.

-

Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Weigh the tissue and immediately homogenize in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of the supernatant using a standard method like the Bicinchoninic acid (BCA) assay. This is essential for equal protein loading.[19]

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protocol 2: Quantification of BDNF in Human Serum by ELISA

This protocol outlines a standard procedure for measuring BDNF in human serum using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, based on methods described in clinical research.[5][16][17][20]

-

Blood Collection and Processing:

-

Collect venous blood into a serum separator tube (SST) containing a clotting activator.[20]

-

Allow the blood to clot at room temperature for a defined period (e.g., 30-60 minutes).[16][20]

-

Centrifuge the tube at approximately 2000 x g for 10-15 minutes at room temperature or 4°C.[16][20]

-

Carefully pipette the resulting serum supernatant into cryovials, avoiding contamination from the buffy coat.

-

Immediately store the serum aliquots at -80°C until the assay is performed.[16][20]

-

-

ELISA Procedure (using a Sandwich ELISA Kit):

-

Bring all reagents, standards, and samples to room temperature before use.

-

Prepare serial dilutions of the recombinant BDNF standard to generate a standard curve.

-

Dilute serum samples according to the kit manufacturer's instructions (e.g., 1:20 to 1:100).[5][20]

-

Add standards and diluted samples to the wells of the microplate, which is pre-coated with a BDNF capture antibody. Incubate for the specified time (e.g., 2 hours).

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for BDNF to each well and incubate (e.g., 1 hour).

-

Wash the wells again.

-

Add Streptavidin-HRP (SAV-HRP) conjugate and incubate.

-

Wash the wells a final time.

-

Add a chromogen substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound BDNF. Incubate for a defined period (e.g., 30 minutes) in the dark.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values versus the concentration of the BDNF standards.

-

Calculate the BDNF concentration in the unknown samples by interpolating their absorbance values from the standard curve.

-

Account for the initial sample dilution factor in the final concentration calculation.

-

Conclusion and Future Directions

The evidence strongly indicates that citalopram influences the BDNF system. Preclinical studies consistently demonstrate that citalopram can upregulate BDNF mRNA and protein, particularly in the hippocampus and cortex, brain regions critically implicated in depression.[11][21][22] The molecular mechanisms are multifaceted, involving both indirect, CREB-mediated transcriptional regulation and potentially a direct, allosteric modulation of the TrkB receptor.[7][9][10]

Clinical findings are more heterogeneous. While some studies report an increase in peripheral BDNF levels following citalopram treatment, which correlates with clinical improvement, others show no significant changes or even negative correlations.[16][17][18] This discrepancy underscores the complexity of translating central nervous system changes to peripheral biomarkers and highlights the need for standardized methodologies in sample collection, processing, and analysis.[1][2][23]

For drug development professionals, the citalopram-BDNF link reinforces the TrkB receptor as a viable target for novel antidepressant therapies. Future research should focus on:

-

Elucidating the precise contribution of direct TrkB binding to the therapeutic effects of SSRIs.

-

Developing more reliable peripheral biomarkers that accurately reflect central BDNF activity.

-

Investigating how genetic polymorphisms in the BDNF and TrkB genes influence patient response to citalopram treatment.[24]

By continuing to unravel the intricate relationship between citalopram and BDNF, the scientific community can pave the way for more effective and personalized treatments for depressive disorders.

References

- 1. The effect of antidepressant treatment on blood BDNF levels in depressed patients: A review and methodological recommendations for assessment of BDNF in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologically diverse antidepressants rapidly activate brain-derived neurotrophic factor receptor TrkB and induce phospholipase-Cgamma signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]

- 11. Hippocampal brain-derived neurotrophic factor expression following treatment with reboxetine, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of escitalopram on the regulation of brain-derived neurotrophic factor and nerve growth factor protein levels in a rat model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Time-dependent effects of escitalopram on brain derived neurotrophic factor (BDNF) and neuroplasticity related targets in the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Escitalopram on Serum GDNF and BDNF Levels and 5-HT Level of Brain Tissue of Obsessive-Compulsive Disorder Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Serum Brain Derived Neurotrophic Factor Predicts Responses to Escitalopram in Chronic Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of escitalopram on serum BDNF levels in elderly patients with depression: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. No effect of escitalopram versus placebo on brain-derived neurotrophic factor in healthy individuals: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Escitalopram on Serum GDNF and BDNF Levels and 5-HT Level of Brain Tissue of Obsessive–Compulsive Disorder Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The differential regulation of BDNF and TrkB levels in juvenile rats after four days of escitalopram and desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synergistic antidepressant effects of citalopram and SB-334867 in the REM sleep-deprived mice: Possible role of BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CREB1 and BDNF gene polymorphisms are associated with early treatment response to escitalopram in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular and Molecular Mechanisms of Citalopram Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of Citalopram (B1669093), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The document delves into its primary pharmacodynamic action, allosteric modulation of the serotonin transporter, and the downstream signaling cascades that are thought to contribute to its therapeutic effects in the treatment of depression and other neuropsychiatric disorders.

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

Citalopram's primary therapeutic action is the potent and selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By binding to the orthosteric (primary) binding site on SERT, citalopram blocks the reabsorption of serotonin, leading to an increased concentration and prolonged availability of the neurotransmitter in the synapse. This enhancement of serotonergic neurotransmission is the foundational mechanism underlying its antidepressant effects.

Citalopram is a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. Escitalopram (B1671245) is the therapeutically active enantiomer and is a highly potent inhibitor of SERT. In contrast, R-citalopram is significantly less potent at the primary SERT binding site.

Allosteric Modulation of the Serotonin Transporter

Beyond its primary action at the orthosteric site, citalopram's enantiomers also interact with a low-affinity allosteric site on SERT.[1] This allosteric site, when occupied, modulates the binding of ligands at the primary site.

-

S-citalopram (Escitalopram): Binds to the allosteric site, which is thought to stabilize the binding of escitalopram to the primary site, thereby prolonging the inhibition of serotonin reuptake.[1] This dual binding mechanism may contribute to its higher efficacy and faster onset of action compared to other SSRIs.

-

R-citalopram: While having a much lower affinity for the primary SERT site, R-citalopram also binds to the allosteric site.[1] However, its binding at the allosteric site can interfere with and counteract the effects of S-citalopram at the primary site.[1] This antagonistic interaction may explain why racemic citalopram can be less effective than an equivalent dose of pure escitalopram.

The dissociation of [3H]S-citalopram from SERT is potently inhibited by S-citalopram and, to a lesser extent, by R-citalopram.

Downstream Signaling Pathways

The sustained increase in synaptic serotonin levels initiated by citalopram triggers a cascade of downstream intracellular signaling events that are believed to be crucial for its long-term therapeutic effects. These adaptations occur over weeks of treatment and involve changes in gene expression and neuroplasticity.

cAMP-PKA-CREB Pathway

One of the key downstream pathways affected by citalopram involves the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.

-

Receptor Activation: Increased synaptic serotonin leads to the activation of G-protein coupled 5-HT receptors, particularly those coupled to the stimulatory G-protein (Gs).

-

Adenylyl Cyclase and cAMP: Activation of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a crucial transcription factor.

-

Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, thereby modulating their transcription.

Brain-Derived Neurotrophic Factor (BDNF)

A critical target gene of the CREB transcription factor is Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, differentiation, and synaptic plasticity. Chronic, but not acute, administration of citalopram has been shown to increase the expression of BDNF in brain regions like the hippocampus and prefrontal cortex. This upregulation of BDNF is thought to contribute to the neurogenic and synaptogenic effects of antidepressants, which may underlie their therapeutic efficacy.

Data Presentation

Table 1: Binding Affinities and Potencies of Citalopram Enantiomers at SERT

| Compound | Binding Site | Parameter | Value | Reference |

| S-citalopram (Escitalopram) | Primary (Orthosteric) | Ki | ~1.1-1.8 nM | |

| R-citalopram | Primary (Orthosteric) | Ki | ~30-50 times higher than S-citalopram | |

| S-citalopram (Escitalopram) | Allosteric | EC50 (for inhibition of [3H]S-citalopram dissociation) | 3.6 ± 0.4 µM | |

| R-citalopram | Allosteric | EC50 (for inhibition of [3H]S-citalopram dissociation) | 19.4 ± 2.3 µM |

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol is used to determine the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: Citalopram oxalate (B1200264) enantiomers or derivatives.

-

Reference Compound: A known SSRI (e.g., Paroxetine) for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates, cell harvester, and filter mats.

-

Liquid scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-labeled SERT inhibitor (for non-specific binding).

-

Serial dilutions of the test compound.

-

-

Add the cell membrane preparation to each well.

-

Add the radioligand ([3H]Citalopram) at a concentration near its Kd value.

-

Incubate the plate at room temperature to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Serotonin Reuptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).

Materials:

-

Synaptosome Preparation: Isolated from specific brain regions (e.g., striatum, hippocampus) of rodents.

-

Radiolabeled Serotonin: [3H]5-HT.

-

Test Compound: Citalopram oxalate.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2/5% CO2.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: